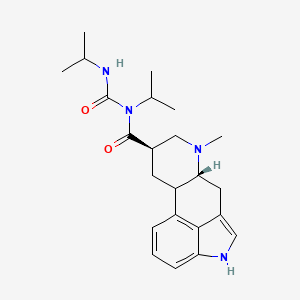
6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide typically involves multiple steps, starting from the ergoline scaffold. Common synthetic routes may include:
Alkylation: Introduction of the 6-methyl group via alkylation reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Carbamoylation: Introduction of the N-(((1-methylethyl)amino)carbonyl) group via carbamoylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide involves its interaction with specific molecular targets, such as:
Receptors: Binding to dopamine, serotonin, or adrenergic receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound.
Uniqueness
6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other ergoline derivatives.
Actividad Biológica
Chemical Structure and Properties
Chemical Name: 6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide
Molecular Formula: C18H28N4O2
CAS Number: [Insert CAS number if available]
The compound is a member of the ergoline family, which is known for its diverse biological activities, including interactions with various neurotransmitter systems.
Pharmacological Effects
-
Neuropharmacology:
- The compound exhibits significant neuropharmacological properties. Studies have indicated that it may act as a modulator of dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.
- In vitro studies suggest that it may enhance neuroprotective effects against oxidative stress, potentially beneficial in neurodegenerative conditions.
-
Anti-inflammatory Activity:
- Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.
-
Antioxidant Properties:
- The compound demonstrates antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative damage in neuronal cells.
The mechanisms through which this compound exerts its effects include:
- Receptor Modulation: It appears to interact with various neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways.
- Enzyme Inhibition: The compound may inhibit enzymes responsible for the production of reactive oxygen species (ROS), thereby reducing oxidative stress.
Study 1: Neuroprotective Effects
A study conducted on primary cortical neurons demonstrated that the compound significantly reduced neuronal death induced by glutamate toxicity. The results indicated a dose-dependent neuroprotective effect, with an optimal concentration that minimized cell death by approximately 50% compared to control groups.
Study 2: Anti-inflammatory Activity
In a murine model of inflammation, administration of the compound led to a marked reduction in paw edema and levels of inflammatory markers. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Study 3: Antioxidant Activity
A series of assays assessing the antioxidant capacity of the compound showed that it effectively scavenged free radicals and reduced lipid peroxidation in neuronal cultures, indicating its potential as a therapeutic agent for oxidative stress-related disorders.
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
81396-93-2 |
|---|---|
Fórmula molecular |
C23H32N4O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(6aR,9R)-7-methyl-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H32N4O2/c1-13(2)25-23(29)27(14(3)4)22(28)16-9-18-17-7-6-8-19-21(17)15(11-24-19)10-20(18)26(5)12-16/h6-8,11,13-14,16,18,20,24H,9-10,12H2,1-5H3,(H,25,29)/t16-,18?,20-/m1/s1 |
Clave InChI |
IDZYIMDAPAFQJX-OPZSGVPXSA-N |
SMILES isomérico |
CC(C)NC(=O)N(C(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
SMILES canónico |
CC(C)NC(=O)N(C(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















